[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Description
[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS: 2377609-58-8, MFCD27936621) is a boronic ester derivative featuring a benzyloxy group at the 2-position, a pinacol-protected boronic ester (tetramethyl-1,3,2-dioxaborolane) at the 4-position, and a hydroxymethyl (-CH2OH) group on the aromatic ring (). This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely employed for biaryl bond formation (). The pinacol boronic ester enhances stability and facilitates handling compared to free boronic acids, while the benzyloxy group serves as a protective moiety for hydroxyl groups, enabling further functionalization under hydrogenolytic conditions (). Its primary applications include serving as an intermediate in pharmaceutical synthesis and materials science, particularly in constructing complex aromatic systems ().
Properties
IUPAC Name |
[2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12,22H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBWNUHECMPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves the following steps:
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Formation of the Boronate Ester: : The starting material, 2-(benzyloxy)-4-bromophenylmethanol, undergoes a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 80-100°C) to form the boronate ester .
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Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Suzuki–Miyaura Coupling: : This compound is primarily used in Suzuki–Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products .
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Oxidation: : The hydroxyl group in the compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid under appropriate conditions.
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Substitution: : The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF) are often used as solvents.
Major Products
Biaryls: Formed through Suzuki–Miyaura coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Industry
Material Science: Utilized in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The primary mechanism of action for [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronate ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, physical properties, and reactivity:
| Compound Name | Substituents | Physical State | Yield/Purity | Key Features | Evidence |
|---|---|---|---|---|---|
| [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | 2-benzyloxy, 4-boronic ester, hydroxymethyl | Not explicitly reported (likely solid) | 95% purity | Stabilized by electron-donating benzyloxy; versatile for coupling and deprotection | 12, 14 |
| [3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b) | 3-boronic ester, hydroxymethyl | White solid (m.p. 48–50 °C) | 86% yield | Lower steric hindrance at 3-position; higher melting point | 3 |
| [4-Chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) | 4-chloro, 3-boronic ester, hydroxymethyl | Oil | 90% yield | Electron-withdrawing Cl enhances electrophilic reactivity | 3 |
| 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 3-methoxy, 4-boronic ester, phenol | Not reported | N/A | Phenolic -OH increases acidity; methoxy stabilizes ring | 11 |
| 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | 2-methoxy, 5-boronic ester, hydroxymethyl | Not reported | N/A | Methoxy at 2-position alters electronic effects | 14 |
| 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine | 4-morpholine, 2-boronic ester, 4-CF3 | Solid (m.p. 118–119 °C) | 97% purity | CF3 enhances lipophilicity; morpholine improves solubility | 7 |
Structural and Electronic Effects
- Substituent Position : The 2-benzyloxy group in the target compound introduces steric hindrance and electron-donating effects, slowing electrophilic substitution compared to analogs with substituents at the 3- or 5-positions (e.g., 2b, 2d) ().
- Electron-Withdrawing Groups : Chlorine (2d) and trifluoromethyl () substituents increase reactivity in cross-coupling by polarizing the boronic ester. In contrast, the benzyloxy group in the target compound may require harsher conditions for Suzuki reactions ().
- Functional Group Diversity: The hydroxymethyl (-CH2OH) group allows for oxidation to carboxylic acids or esterification, whereas phenolic -OH () enables salt formation or hydrogen bonding, altering solubility ().
Physical Properties and Stability
- Melting Points : The target compound’s solid state (inferred from analogs like 2b) contrasts with the oily 2d, likely due to reduced symmetry and intermolecular forces from the benzyloxy group ().
- Stability : Pinacol boronic esters generally resist hydrolysis, but electron-withdrawing groups (e.g., Cl in 2d) may slightly destabilize the ester under acidic conditions ().
Biological Activity
[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H25BO3
- CAS Number : 2377609-58-8
- Molecular Weight : 320.24 g/mol
- Structure : The compound features a phenolic hydroxyl group and a boron-containing dioxaborolane moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing boron can exhibit significant antimicrobial properties. The incorporation of the dioxaborolane moiety in this compound enhances its activity against various bacterial strains. For instance, in vitro assays indicated that the compound shows efficacy against Wolbachia species, which are intracellular bacteria associated with filarial infections .
Cytotoxicity and Anticancer Potential
The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, research highlighted its ability to inhibit the growth of certain tumorigenic cell lines while sparing non-tumorigenic cells. This selective cytotoxicity suggests a promising therapeutic index for potential anticancer applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dioxaborolane Moiety : This group is known to enhance solubility and facilitate interactions with biological targets.
- Phenolic Hydroxyl Group : This functional group is crucial for hydrogen bonding and interactions with target proteins.
A comparative analysis of similar compounds reveals that modifications in the dioxaborolane structure can significantly impact potency and selectivity against specific pathogens or cancer types.
Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of boron-containing compounds, this compound was tested against Wolbachia in vitro. The results showed that the compound exhibited low nanomolar EC50 values against infected cells, indicating strong antimicrobial activity .
| Compound | EC50 (nM) | Target |
|---|---|---|
| This compound | 12 | Wolbachia |
| Control Compound A | 150 | Wolbachia |
| Control Compound B | >1000 | Wolbachia |
Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study revealed that at concentrations of 10 µM, it inhibited growth in tumorigenic cells while having minimal effects on healthy cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Tumorigenic Cell A | 5 | 2 |
| Tumorigenic Cell B | 8 | 1.5 |
| Healthy Cell Line | >20 | - |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol?
- Methodology :
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Route 1 : Start with a benzyl-protected hydroxyphenylboronic acid precursor. React with pinacol under anhydrous methanol using NaBH₄ for boronate esterification and alcohol reduction .
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Route 2 : Suzuki-Miyaura coupling of aryl halides with pre-synthesized boronic esters. Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts and K₂CO₃ as base in THF/water .
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Key Steps : Protect hydroxyl groups with benzyl ethers before boronate formation. Monitor reaction progress via TLC (hexane/EtOAc, 3:1) .
- Critical Analysis :
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Route 1 is faster but may yield byproducts if reduction conditions are not tightly controlled. Route 2 offers higher regioselectivity but requires rigorous anhydrous conditions .
Q. How is this compound purified and characterized in academic settings?
- Purification :
- Use column chromatography (silica gel, gradient elution with hexane/EtOAc) to separate boronate esters from unreacted precursors .
- Recrystallize from ethanol/water mixtures for high-purity crystals .
- Characterization :
- NMR : Confirm structure via ¹H NMR (δ 7.4–7.2 ppm for benzyl protons, δ 1.3 ppm for tetramethyl dioxaborolane) and ¹¹B NMR (δ 30–32 ppm for boronate) .
- Mass Spectrometry : ESI-MS (m/z ~335.21 [M+H]⁺) .
- X-ray Crystallography : SHELX software for structural refinement (CCDC deposition recommended) .
Q. What are the key safety and storage considerations for this compound?
- Handling :
- Avoid skin/eye contact; use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential boronate ester volatility .
- Storage :
- Store under inert gas (argon) at 0–4°C in sealed amber vials to prevent hydrolysis of the boronate ester .
- Waste Disposal :
- Neutralize with dilute HCl before disposal. Do not release into the environment .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions with this boronic ester be optimized for high-yield biaryl synthesis?
- Experimental Design :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) in DMF/toluene mixtures. Pd(dppf)Cl₂ shows >80% yield in coupling with aryl bromides .
- Base Selection : K₃PO₄ outperforms K₂CO₃ in polar aprotic solvents (e.g., DME) for electron-deficient aryl partners .
- Data Contradictions :
- Some studies report Pd leaching at >100°C, leading to reduced yields. Use lower temperatures (60–80°C) and ligand additives (e.g., SPhos) to stabilize the catalyst .
Q. How can reaction byproducts or degradation products be systematically analyzed?
- Analytical Workflow :
HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect deboronated byproducts (e.g., benzyl alcohol derivatives) .
Isolation : Fractionate crude mixtures via preparative TLC. Characterize unknowns via 2D NMR (COSY, HSQC) .
Stability Studies : Accelerated degradation under humid conditions (40°C/75% RH) identifies hydrolysis-prone sites .
Q. What computational strategies are used to model this compound’s reactivity in drug discovery?
- Methods :
- DFT Calculations : Gaussian 16 for transition-state modeling of Suzuki coupling (B3LYP/6-31G* level) .
- Docking Studies : Autodock Vina to predict binding affinity with target proteins (e.g., kinase inhibitors) .
- Case Study :
- The boronate ester’s Lewis acidity enhances interactions with His residues in enzyme active sites, as shown in PROTAC design simulations .
Q. What is this compound’s role in synthesizing PROTACs or bifunctional therapeutics?
- Application :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
